3-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 3-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For industrial production, the synthesis may involve multiple steps, including the preparation of intermediates and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
3-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-methoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide include:
5-Methoxy-N,N-dimethyltryptamine: A psychedelic compound with a similar indole structure. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-methoxy-N-[2-(5-methoxyindol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H20N2O3/c1-23-16-5-3-4-15(13-16)19(22)20-9-11-21-10-8-14-12-17(24-2)6-7-18(14)21/h3-8,10,12-13H,9,11H2,1-2H3,(H,20,22) |
InChI Key |
JPMSPEVCCCIXCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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